molecular formula C12H14Cl3NO2 B1302913 (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049727-74-3

(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1302913
CAS RN: 1049727-74-3
M. Wt: 310.6 g/mol
InChI Key: FYLXJTRXAWYGGM-UTONKHPSSA-N
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Description

(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBP, is a chiral compound that has a variety of applications in the scientific and medical fields. It is a colorless crystalline solid with a molecular weight of 284.7 g/mol and a melting point of 146-148 °C. DCBP is an important building block for the synthesis of pharmaceuticals and other organic compounds, and it has been used in a variety of research applications.

Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

  • Enantioselective Biotransformations : The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including compounds structurally related to (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, was reported. This process led to the kinetic resolution and desymmetrization of these compounds, showcasing their potential in the synthesis of enantiomerically pure substances, useful in pharmaceutical and chemical industries (Chen et al., 2012).

Synthesis of Pyrrolidine Derivatives

  • Synthesis of Pyrrolidine Derivatives : Research has been conducted on the synthesis of various pyrrolidine derivatives, highlighting the versatility of pyrrolidine compounds in organic synthesis. These findings are pertinent to the broader understanding of synthesizing compounds similar to (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Mulholland et al., 1972).

Hydrogenation of Pyrrolyl Ester and Pyridine-Alkanoic Acid Hydrochlorides

  • Hydrogenation Studies : Studies on the hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides, including pyrrolidine-alkanoic acid hydrochlorides, provide insight into methods for synthesizing structurally related compounds. These methods are valuable for the synthesis of a wide range of pyrrolidine derivatives (Tsui & Wood, 1979).

Influenza Neuraminidase Inhibitors

  • Medicinal Chemistry Applications : The synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores demonstrate the application of pyrrolidine derivatives in developing pharmaceutical agents. This research underscores the potential medicinal applications of compounds like (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Wang et al., 2001).

Synthesis of Barnidipine Hydrochloride

  • Process Improvement in Synthesis : A study focused on improving the synthesis process of Barnidipine hydrochloride, which involves intermediates structurally similar to (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. This research is relevant for optimizing the synthesis pathways of related compounds (Meng-yu, 2015).

properties

IUPAC Name

(2R)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLXJTRXAWYGGM-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375970
Record name (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049727-74-3
Record name (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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